molecular formula C16H12Br2O5 B309416 2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate

2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate

Cat. No. B309416
M. Wt: 444.07 g/mol
InChI Key: BIZSDUBSYXWODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate, also known as MDB, is a chemical compound that has gained significant attention in scientific research. MDB is a member of the benzodioxane family and has been shown to possess unique biochemical and physiological properties. In

Mechanism of Action

2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate exerts its biological effects through the inhibition of various enzymes and proteins such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and amyloid beta peptide (Aβ). By inhibiting these targets, this compound can reduce inflammation, oxidative stress, and the accumulation of Aβ, which are all implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reduce the production of reactive oxygen species (ROS), and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function and reduce Aβ accumulation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also possesses a fluorescent moiety, which can be used for imaging and tracking purposes. However, this compound has a low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has shown promising results in preclinical studies, and future research should focus on its potential as a therapeutic agent in human diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. This compound's fluorescent properties also make it a useful tool for imaging and tracking biological processes, and future research should explore its potential in this area. Additionally, the development of novel derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy and reduced toxicity.

Synthesis Methods

2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate can be synthesized through a multi-step process involving the reaction of 2,5-dibromobenzoic acid with methoxyphenol in the presence of a coupling agent. The resulting intermediate is then reacted with methoxycarbonyl chloride to yield this compound. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

2-Methoxy-4-(methoxycarbonyl)phenyl 2,5-dibromobenzoate has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for drug development. This compound has also been used as a fluorescent probe to study protein-ligand interactions and has shown potential as a diagnostic tool for Alzheimer's disease.

properties

Molecular Formula

C16H12Br2O5

Molecular Weight

444.07 g/mol

IUPAC Name

methyl 4-(2,5-dibromobenzoyl)oxy-3-methoxybenzoate

InChI

InChI=1S/C16H12Br2O5/c1-21-14-7-9(15(19)22-2)3-6-13(14)23-16(20)11-8-10(17)4-5-12(11)18/h3-8H,1-2H3

InChI Key

BIZSDUBSYXWODU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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